Cas no 946362-90-9 (N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-2-4-(propan-2-yl)phenylacetamide)

N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-2-4-(propan-2-yl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-2-4-(propan-2-yl)phenylacetamide
- 946362-90-9
- AKOS024651330
- 2-(4-isopropylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
- F2483-0175
- N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide
-
- インチ: 1S/C16H16N4O3/c1-10(2)12-5-3-11(4-6-12)9-14(21)18-16-20-19-15(22-16)13-7-8-17-23-13/h3-8,10H,9H2,1-2H3,(H,18,20,21)
- InChIKey: TYSPIBAOWVPXKE-UHFFFAOYSA-N
- ほほえんだ: O1C(C2=CC=NO2)=NN=C1NC(CC1C=CC(=CC=1)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 312.12224039g/mol
- どういたいしつりょう: 312.12224039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-2-4-(propan-2-yl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2483-0175-2μmol |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide |
946362-90-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2483-0175-40mg |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide |
946362-90-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2483-0175-5mg |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide |
946362-90-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2483-0175-20μmol |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide |
946362-90-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2483-0175-20mg |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide |
946362-90-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2483-0175-2mg |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide |
946362-90-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2483-0175-15mg |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide |
946362-90-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2483-0175-5μmol |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide |
946362-90-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2483-0175-3mg |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide |
946362-90-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2483-0175-10mg |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(propan-2-yl)phenyl]acetamide |
946362-90-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-2-4-(propan-2-yl)phenylacetamide 関連文献
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-2-4-(propan-2-yl)phenylacetamideに関する追加情報
N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-2-4-(propan-2-yl)phenylacetamide (CAS No. 946362-90-9): An Emerging Compound in Pharmaceutical Research
N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-2-4-(propan-2-yl)phenylacetamide (CAS No. 946362-90-9) is a promising compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular structure of N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-2-4-(propan-2-yl)phenylacetamide is characterized by a central oxadiazole ring linked to a substituted phenyl group and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for further investigation in drug discovery and development.
Recent studies have highlighted the potential of N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-2-4-(propan-2-y)lphenylacetamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-5-(1,2-oxazol5-yl)-1,3,4-oxadiazol2-yl)-2-*4*(propan-*2*-yl)pheny*la*ce*tam*ide has shown significant antimicrobial activity against a range of bacterial strains. A research team from the University of California found that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This broad-spectrum antimicrobial activity suggests its potential use in combating antibiotic-resistant infections.
The anticancer potential of N-*5*-(1,*2*-o*xazo*l-*5*-y*l)-1,*3*,*4*-o*xadi*a*zol-*2*-y*l)-*2*-*4*-(pr*opan*-*2*-y*l)phe*nyla*cetam*ide has also been explored in several preclinical studies. A study published in Cancer Research reported that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of N-*5*-(1,*2*-o*xazo*l-*5*-y*l)-1,*3*,*4*-o*xadi*a*zol-*2*-y*l)-*2*-*4*-(pr*opan*-*2*-y*l)phe*nyla*cetam*ide has been evaluated in animal models to assess its bioavailability and metabolic stability. Results indicate that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent.
In conclusion, N-*5*-(1,*2*-o*xazo*l-*5*-y*l)-1,*3*,*4*-o*xadi*a*zol-*2*-y*l)-*2*-*4*-(pr*opan*-*2*-y*l)phe*nyla*cetam*ide (CAS No. 946362-*-90-*-9) is a multifaceted compound with promising therapeutic applications in anti-inflammatory, antimicrobial, and anticancer treatments. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, positioning it as a valuable asset in the pharmaceutical industry's quest for innovative drug candidates.
946362-90-9 (N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-2-4-(propan-2-yl)phenylacetamide) 関連製品
- 2138275-40-6(1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine)
- 2034467-77-9(N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide)
- 2229679-93-8(3-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)prop-2-enoic acid)
- 1421494-12-3(2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide)
- 1506330-43-3(methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate)
- 2171719-97-2(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1-methylpiperazine-2-carboxylic acid)
- 1368185-67-4(Furo[3,2-c]pyridine-3-carbaldehyde)
- 613657-61-7(4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid)
- 1035841-11-2(4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole)
- 851412-07-2(N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide)


